N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C13H8ClF3N2O4S |
|---|---|
Molecular Weight |
380.73 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H8ClF3N2O4S/c14-11-6-1-8(13(15,16)17)7-12(11)18-24(22,23)10-4-2-9(3-5-10)19(20)21/h1-7,18H |
InChI Key |
JNWIYCNYLTWLBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the nitration of 2-chloro-5-(trifluoromethyl)aniline to introduce the nitro group, followed by sulfonation to attach the sulfonamide group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid under controlled temperatures to ensure the desired substitution reactions occur .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways by binding to active sites or altering protein functions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(trifluoromethyl)aniline
- 4-chloro-3-nitrobenzenesulfonamide
- 2-chloro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide is unique due to the combination of its trifluoromethyl, nitro, and sulfonamide groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
